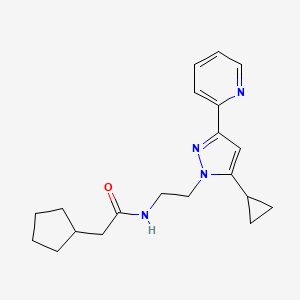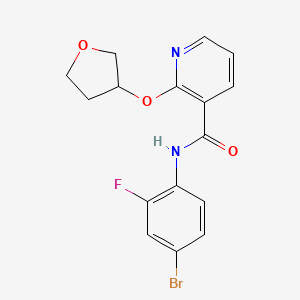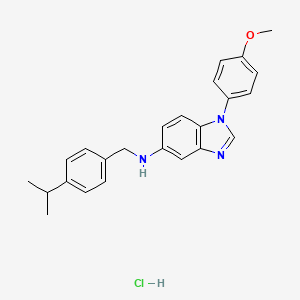
1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related heterocyclic ureas involves multi-step reactions, starting from basic amines and isocyanates. For example, ureas were prepared by reacting 2-aminopyridine and aminonaphthyridine with triphosgene and 4-(dimethylamino)pyridine (DMAP), followed by condensation reactions and the treatment of corresponding amino precursors with butylisocyanate (Corbin et al., 2001). Another method involves the reaction of protonated urea-based ligands with inorganic oxo-acids to afford adducts with rich hydrogen bond motifs (Wu et al., 2007).
Molecular Structure Analysis
X-ray crystallographic analysis has been crucial in determining the intramolecularly hydrogen-bonded structures of these compounds in the solid state, revealing their nearly planar configurations and the presence of robust sheetlike, sextuply hydrogen-bonded complexes at high concentrations (Corbin et al., 2001).
科学的研究の応用
Complexation and Unfolding of Heterocyclic Ureas
Research on heterocyclic ureas, including structures similar to "1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea," has demonstrated their ability to unfold and form multiply hydrogen-bonded complexes. This behavior is crucial for self-assembly processes and mimics biological transitions, such as the helix-to-sheet transformation in peptides, showcasing the compound's potential in biomimetic material science and nanotechnology (Corbin et al., 2001).
Anion Coordination Chemistry
The study of urea-based ligands related to "1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea" has advanced understanding in anion coordination chemistry. These ligands interact with inorganic oxo-acids to form complexes with diverse hydrogen bond motifs. This research has implications for developing new materials and sensors that can selectively bind to specific anions, with potential applications in environmental monitoring and chemical processing (Wu et al., 2007).
Molecular Electronics and Hydrogen Bonding
Investigations into the electron transfer across hydrogen bonds in urea derivatives similar to "1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea" have provided insights into the design of molecular electronics. These studies explore how hydrogen-bonding motifs can influence electron transfer, critical for developing novel electronic devices at the molecular level (Pichlmaier et al., 2009).
Anticancer Agents
Urea derivatives, including those structurally related to the compound , have been explored for their anticancer properties. The synthesis and biological evaluation of such derivatives have shown significant antiproliferative effects against various cancer cell lines, suggesting their potential as novel therapeutic agents for cancer treatment (Jian Feng et al., 2020).
Corrosion Inhibition
Research on triazinyl urea derivatives, including compounds structurally similar to "1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea," has identified their effectiveness as corrosion inhibitors for mild steel in acidic environments. These studies highlight the compound's potential application in protecting industrial infrastructure and machinery from corrosive damage, contributing to longer service life and reduced maintenance costs (Mistry et al., 2011).
特性
IUPAC Name |
1-(3,5-dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-8-3-9(2)5-10(4-8)15-13(18)16-11-6-12(17)14-7-11/h3-5,11H,6-7H2,1-2H3,(H,14,17)(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZRABRNRRQYIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)NC2CC(=O)NC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)propanamide](/img/structure/B2488833.png)
![2-{[(5-Chloro-2-methylphenyl)amino]methyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(3aH)-dione](/img/structure/B2488834.png)


![4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine](/img/structure/B2488837.png)
![3-(3,4-dimethoxyphenethyl)-2-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2488841.png)

![N-[2-(diethylamino)ethyl]-N''-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)ethanediamide](/img/structure/B2488843.png)

![[5-Acetamido-3,4-diacetyloxy-6-(4-butan-2-ylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2488849.png)



